molecular formula C11H18ClNO2 B1477251 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2098090-74-3

2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1477251
CAS No.: 2098090-74-3
M. Wt: 231.72 g/mol
InChI Key: BMBGQYRCIROLFF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The exploration of spirocyclic compounds has been a significant area of interest in medicinal and synthetic chemistry for several decades. 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one represents an important advancement in this field. While the exact date of the first synthesis of this specific compound is not extensively documented in the literature, records indicate that the compound was formally cataloged in chemical databases as early as 2016, with updates to its information occurring as recently as 2025.

The broader class of spiro[4.5]decane derivatives, to which this compound belongs, has been the subject of pharmaceutical research since at least the early 1990s. Notable early work includes the research documented in European Patent EP-A-0 292 400, which described related derivatives of spirodecane with potential applications in treating asthma, allergic phenomena, and bronchopathies. These early investigations laid the groundwork for the development of more complex spirocyclic structures like this compound.

The synthesis techniques for creating such compounds have evolved significantly over time. Early methods often involved condensation reactions of derivatives in solvents such as acetonitrile, methyl ethyl ketone, tetrahydrofuran, dimethylformamide, ethanol, or propanol, typically performed at temperatures between 80 and 100°C in the presence of an acid acceptor. These foundational techniques have since been refined and expanded upon in the development of more sophisticated spirocyclic compounds.

Importance in Spirocyclic Chemistry Research

This compound holds significant importance in spirocyclic chemistry research primarily due to its distinctive structural features. The compound features a central spirocyclic framework with a 6-oxa-2-azaspiro[4.5]decane core structure, which is further functionalized with a chloro-propan-1-one substituent. This unique combination of structural elements makes it a valuable model for studying the chemical behavior and potential applications of mixed heteroatom spirocyclic systems.

The spirocyclic nature of the compound is particularly noteworthy. Spirocyclic compounds are characterized by two rings joined at a single carbon atom (the spiro atom), creating a three-dimensional structure with specific spatial arrangements. In the case of this compound, this structural arrangement is further enhanced by the presence of both oxygen and nitrogen atoms in the ring system, providing distinct electronic properties and reactivity patterns.

The molecular weight of 231.72 g/mol and molecular formula C11H18ClNO2 place this compound in a sweet spot for potential pharmaceutical applications, as these properties fall within ranges typically considered favorable for drug development. The presence of the chlorine atom adds additional complexity and potential for further derivatization, making this compound an interesting starting point for the development of related structures with potentially enhanced properties.

Table 1: Key Structural Features of this compound

Structural Feature Description Significance
Spirocyclic core 6-oxa-2-azaspiro[4.5]decane Provides rigid three-dimensional scaffold
Heteroatoms Oxygen and nitrogen in the ring system Contributes to unique electronic properties and hydrogen bonding capabilities
Functional group Chloro-propan-1-one Offers potential for reactivity and further derivatization
Ring size 5-membered and 6-membered rings joined at spiro center Creates specific spatial arrangement important for potential biological activity

Position in Contemporary Heterocyclic Chemistry

In the landscape of contemporary heterocyclic chemistry, this compound occupies an interesting position at the intersection of several important research areas. Its structure exemplifies the growing interest in complex spirocyclic scaffolds that incorporate multiple functionalities and heteroatoms.

The compound belongs to a broader family of spiro heterocycles that have gained significant attention in recent years due to their unique structural features that make them highly sought-after targets in drug discovery. Within this family, the 6-oxa-2-azaspiro[4.5]decane core represents a particularly valuable structural motif due to its conformational constraints and potential for specific interactions with biological targets.

Comparative analysis reveals structural similarities with several related compounds, including 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one and 3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one. These compounds differ primarily in the substitution patterns on the spirocyclic framework, with the addition of methoxy or hydroxyl groups at specific positions. Such structural relationships are particularly valuable in structure-activity relationship studies, allowing researchers to systematically investigate how subtle structural modifications affect the properties and potential applications of these compounds.

The field of heterocyclic chemistry has seen increasing interest in the development of novel synthetic methodologies for creating complex spirocyclic structures. Techniques such as 1,3-dipolar cycloaddition reactions have proven particularly valuable for constructing the complex ring systems found in compounds like this compound. These synthetic approaches continue to evolve, driving innovation in the field and expanding the accessible chemical space for drug discovery and materials science applications.

Table 2: Related Compounds and Structural Comparisons

Compound Molecular Formula Key Structural Difference from this compound
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one C12H20ClNO3 Addition of methoxy group at position 9
3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one C12H20ClNO3 Contains hydroxyl group at position 9 and chlorine on carbon 3 of propanone
(5S)-6-oxa-2-azaspiro[4.5]decane C8H15NO Lacks chloro-propan-1-one substituent; base spirocyclic structure
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one C12H20ClNO2 Contains butan-1-one instead of propan-1-one

Recent Developments and Research Trajectory

Recent years have witnessed significant advancements in the synthesis and application of spirocyclic compounds like this compound. One of the most notable developments has been the application of innovative synthetic methodologies that offer improved efficiency, selectivity, and scalability.

Microwave-assisted synthetic approaches have emerged as powerful tools for assembling complex molecular architectures, including spirocyclic frameworks. As documented in recent research, microwave-assisted organic synthesis has demonstrated considerable promise in accelerating reaction rates and improving yields for the synthesis of spiro heterocycles. These approaches harness the power of microwave irradiation to drive reactions that might otherwise proceed slowly or with poor selectivity, offering a valuable addition to the synthetic toolkit for creating compounds like this compound.

Another significant advancement has been the development of automated, continuous flow synthesis techniques for the preparation of spirocyclic compounds. These approaches offer several advantages over traditional batch synthesis, including improved consistency, enhanced safety profiles, and the potential for scaling up production. Such methodologies typically employ specialized reactor systems that allow for precise control of reaction parameters, potentially enabling more efficient production of this compound and related compounds.

The research trajectory for this compound and similar compounds appears to be focused on several key areas. One major direction involves the continued refinement of synthetic methodologies, with particular emphasis on green chemistry approaches that minimize waste and environmental impact. Another important avenue of research centers on exploring the potential applications of these compounds, particularly in the context of drug discovery for respiratory conditions such as asthma and allergic disorders.

Table 3: Recent Synthetic Advances Applicable to this compound

Synthetic Approach Key Features Potential Benefits
Microwave-assisted synthesis Uses microwave irradiation to accelerate reactions Faster reaction times, improved yields, potential for greener chemistry
Automated continuous flow synthesis Employs specialized reactor systems for continuous production Enhanced scalability, improved consistency, potential cost savings
1,3-Dipolar cycloaddition strategies Utilizes cycloaddition reactions for ring formation Efficient construction of complex spirocyclic frameworks with stereocontrol
Multi-component reaction approaches Combines multiple reactants in one-pot procedures Streamlined synthesis with fewer isolation steps

The trajectory of research involving this compound also points toward increasing focus on structure-activity relationship studies, with researchers systematically modifying the core structure to develop analogs with enhanced properties. The addition of various functional groups to the spirocyclic framework, as seen in compounds like 2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, represents an important aspect of this research direction.

As analytical techniques continue to advance, it is likely that researchers will gain deeper insights into the structural features and reactivity patterns of this compound, potentially uncovering new applications and synthetic opportunities for this intriguing spirocyclic compound.

Properties

IUPAC Name

2-chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-9(12)10(14)13-6-5-11(8-13)4-2-3-7-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBGQYRCIROLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a complex organic compound characterized by its spirocyclic structure and the presence of chloro and oxo functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

PropertyValue
Molecular Formula C₁₁H₁₈ClN₁O₂
Molecular Weight 247.72 g/mol
CAS Number 121202324
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of their functions. Additionally, the spirocyclic structure enhances binding affinity and specificity for certain molecular targets, influencing various signaling pathways and cellular processes.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies have shown that related spirocyclic compounds possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been tested for their efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising inhibition zones .
  • Neuropharmacological Effects : The compound's structure suggests potential neuroactive properties, which could be explored for therapeutic applications in neurological disorders. The interaction with neurotransmitter receptors remains a key area of investigation.
  • Anti-inflammatory Potential : Some derivatives have demonstrated anti-inflammatory effects in vitro, suggesting that this compound could be developed into a treatment for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives based on the spirocyclic framework similar to this compound. The results indicated significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, highlighting the potential for developing new antibiotics from this scaffold .

Case Study 2: Neuroactive Properties

In another investigation, the neuropharmacological effects of related compounds were assessed using animal models. The results showed that these compounds could enhance cognitive function in rodents, suggesting a possible mechanism involving modulation of cholinergic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes structural and physicochemical properties of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (Target) 2098090-74-3 C12H18ClNO2 243.73* Propanone chain, 6-oxa-2-azaspiro ring
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one 2098123-28-3 C12H20ClNO2 245.74 Butanone chain (longer alkyl chain)
3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one 2097944-56-2 C11H18ClNO3 247.72 Hydroxyl group on spiro ring
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one 158890-29-0 C9H14ClNO3 219.66 1,4-Dioxa-8-azaspiro ring (two oxygen atoms)

*Calculated based on molecular formula.

Key Observations:

Hydroxyl Substitution : The 9-hydroxy derivative (247.72 g/mol) introduces polarity, likely enhancing solubility but reducing stability under acidic conditions .

Ring Heteroatoms : The 1,4-dioxa-8-azaspiro analog (219.66 g/mol) replaces one nitrogen with oxygen, modifying electronic properties and hydrogen-bonding capacity .

Stability and Handling

  • 1,4-Dioxa Analog : Lower molecular weight and simpler structure may improve synthetic yield but reduce thermal stability .

Q & A

Q. What are the key synthetic routes for 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Intramolecular cyclization : To form the spirocyclic core, reactions may use metal catalysts (e.g., Pd or Cu) or acid/base conditions to facilitate ring closure.
  • Chlorination : The chloro-propanone moiety is introduced via nucleophilic substitution (e.g., using thionyl chloride) or electrophilic halogenation.
  • Optimization : Critical parameters include temperature control (often 0–60°C), solvent polarity (e.g., dichloromethane for solubility), and reaction time (monitored via TLC or HPLC). Purification employs column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • X-ray crystallography : The gold standard for structural elucidation. Programs like SHELXL refine crystallographic data to resolve bond angles, torsion angles, and ring conformations. For example, SHELX software can validate the 6-oxa-2-azaspiro[4.5]decan system’s geometry .
  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR identify spirocyclic connectivity. Key signals include downfield shifts for the carbonyl group (~200 ppm in 13C^{13}\text{C}) and distinct splitting patterns for axial/equatorial protons in the spiro system .

Advanced Research Questions

Q. What methodological challenges arise in purifying this compound, and how are they addressed?

  • Challenge : Co-elution of byproducts (e.g., unreacted intermediates or diastereomers) due to similar polarities.
  • Solutions :
    • HPLC with chiral columns : Resolves enantiomers using cellulose-based stationary phases and isocratic elution (e.g., hexane:isopropanol 90:10).
    • Recrystallization : Optimizing solvent pairs (e.g., ethanol/water) enhances crystal lattice formation, improving yield and purity .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?

  • Case study : Replacing the chloro group with a hydroxyl or ethyl substituent alters electrophilicity and target binding. For example:
    • Chloro group : Enhances reactivity in nucleophilic substitutions (e.g., with thiols in enzyme inhibition assays).
    • Spiro ring size : Expanding to a 7-membered ring reduces strain, potentially improving metabolic stability but lowering affinity for rigid binding pockets.
      Comparative studies using analogs (e.g., 2-Chloro-1-(3-chlorophenyl)propan-1-one) show that halogen positioning significantly affects antimicrobial potency in disk diffusion assays .

Q. How can researchers resolve contradictions in biological assay data for this compound?

  • Data validation strategies :
    • Dose-response curves : Confirm activity across multiple concentrations (e.g., IC50_{50} values in triplicate).
    • Orthogonal assays : Use fluorescence polarization for binding affinity and cell viability assays (e.g., MTT) to rule out cytotoxicity artifacts.
    • Structural analogs : Test derivatives to isolate the pharmacophore’s contribution. For instance, indazole-containing analogs exhibit distinct antiviral vs. anticancer profiles due to π-π stacking differences .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

  • DFT calculations : Gaussian or ORCA software models reaction pathways (e.g., chloro group substitution energetics).
  • Molecular docking : AutoDock Vina predicts binding modes to targets like cytochrome P450 enzymes, highlighting potential metabolic hotspots .

Q. How is the compound’s stability under varying storage conditions assessed?

  • Accelerated degradation studies :
    • Thermal stress : Incubate at 40°C for 1–4 weeks; monitor decomposition via LC-MS.
    • Photolytic stability : Expose to UV light (320–400 nm) to assess chloro-ketone bond resilience.
      Optimal storage: -20°C in amber vials with desiccants to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

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